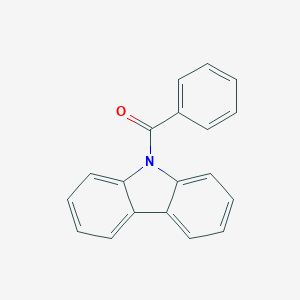

9-Benzoylcarbazole

描述

9-Benzoylcarbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazoles are known for their tricyclic structure, consisting of two benzene rings fused onto a five-membered pyrrole ring. The benzoyl group attached to the carbazole nucleus at the 9-position is a significant modification that can alter the compound's physical, chemical, and biological properties. Carbazole derivatives have been extensively studied due to their wide range of applications in material science, medicinal chemistry, and as photoinitiators .

Synthesis Analysis

The synthesis of carbazole derivatives can be achieved through various methods. A novel carbazole derivative containing dimesitylboron units was synthesized by introducing electron-acceptor groups to the carbazole core . Another approach for synthesizing 9-substituted carbazoles involves a one-pot reaction using primary amine hydrochlorides and 2,5-dimethoxytetrahydrofuran under mild conditions . Additionally, the synthesis of specific benzoylcarbazole compounds, such as ethyl 1-(6-o-chloro-benzoyl-9-ethyl-9H-carbazol-3yl)-ethane-1-one oxime, has been reported, which involves N-alkylation, Friedel-Crafts acylation, oximation, and esterification .

Molecular Structure Analysis

The molecular structure of carbazole derivatives can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For instance, the crystal structure of 3-benzothiazole-9-ethyl carbazole was determined to belong to the orthorhombic crystal system . Similarly, the structure of 11-benzoyl-9,9a,10,11-tetrahydro-4H-indolo[4,3-ab]carbazole was studied using NMR and molecular modeling . These studies provide valuable information about the conformational properties and stereoelectronic requirements of these molecules.

Chemical Reactions Analysis

Carbazole derivatives undergo various chemical reactions that are essential for their functionalization and application. The electrophilic substitution reactions, such as Friedel-Crafts acylation, are commonly used to introduce benzoyl groups into the carbazole nucleus . The reactivity of these compounds can also be influenced by the presence of substituents, which can affect their electronic properties and, consequently, their chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives, such as thermal stability, electrochemical stability, and photophysical properties, are crucial for their practical applications. The novel carbazole derivative with dimesitylboron groups exhibits excellent thermal stability and aggregation-induced emission properties, making it suitable for use in organic light-emitting diodes (OLEDs) . The photophysical properties, such as UV-vis and fluorescence spectra, are also important for applications in marking proteins like bovine serum albumin (BSA) .

科学研究应用

-

Organic Light-Emitting Diodes (OLEDs) : Carbazole derivatives, such as 9-Benzoylcarbazole, have been used in the development of OLEDs. These materials can achieve high quantum efficiencies and ultralong emission lifetimes, making them a promising alternative to traditional inorganic devices . The specific methods of application or experimental procedures would involve the incorporation of these materials into the light-emitting layers of the OLEDs. The outcomes could include improved efficiency and lifespan of the OLEDs.

-

Anti-Counterfeiting : Carbazole derivatives can be used in anti-counterfeiting applications due to their unique luminescent properties. The specific methods of application would involve incorporating these materials into objects or documents that require authentication. The outcomes could include improved security and prevention of counterfeiting.

-

Photovoltaic Cells : Carbazole derivatives can be used in the development of photovoltaic cells. The specific methods of application would involve incorporating these materials into the active layers of the photovoltaic cells. The outcomes could include improved efficiency and lifespan of the photovoltaic cells.

-

Solid-State Lasers : Carbazole derivatives can be used in the development of solid-state lasers. The specific methods of application would involve incorporating these materials into the active medium of the lasers. The outcomes could include improved efficiency and lifespan of the lasers.

-

Molecular Sensing : Carbazole derivatives can be used in molecular sensing applications. The specific methods of application would involve using these materials as sensors for specific molecules. The outcomes could include improved sensitivity and selectivity in molecular sensing.

-

Biological Activities : Carbazole derivatives have been reported to exhibit diverse biological activities such as antimicrobial, antitumor, antiepileptic, antihistaminic, antioxidative, anti-inflammatory, antidiarrhoeal, analgesic, neuroprotective and pancreatic lipase inhibition properties. The specific methods of application would involve using these materials as active ingredients in pharmaceutical formulations. The outcomes could include improved therapeutic effects in the treatment of various diseases.

-

Thermally Activated Delayed Fluorescence (TADF) : 9-Benzoylcarbazole derivatives can be used in the development of OLEDs based on the TADF mechanism. The specific methods of application would involve incorporating these materials into the light-emitting layers of the OLEDs. The outcomes could include improved efficiency and lifespan of the OLEDs.

-

Ultralong Organic Phosphorescence (UOP) : 9-Benzoylcarbazole derivatives can be used to achieve high quantum efficiencies and ultralong emission lifetimes in optoelectronic materials. The specific methods of application would involve incorporating these materials into the active layers of the optoelectronic devices. The outcomes could include improved efficiency and lifespan of the devices.

-

Dye-Sensitized Solar Cells : Poly-3-(9H-carbazol-9-yl)propylmethacrylate, a polymer derivative of 9-Benzoylcarbazole, can be used as a gel electrolyte for dye-sensitized solar cell applications. The specific methods of application would involve incorporating this material into the electrolyte layer of the solar cells. The outcomes could include improved efficiency and lifespan of the solar cells.

-

Competition between Ultralong Organic Phosphorescence and Thermally Activated Delayed Fluorescence : Dichloro derivatives of 9-Benzoylcarbazole have been studied for their unique optoelectronic properties. These materials can exhibit both ultralong organic phosphorescence (UOP) and thermally activated delayed fluorescence (TADF), making them useful in the development of efficient solid-state devices. The specific methods of application would involve incorporating these materials into the active layers of the optoelectronic devices. The outcomes could include improved efficiency and lifespan of the devices.

-

Charge Transfer States in the Presence of Isomeric Impurities : The presence of isomeric impurities can affect the formation of charge transfer states in 9-Benzoylcarbazole derivatives. This can be exploited to achieve high quantum efficiencies and ultralong emission lifetimes in optoelectronic materials. The specific methods of application would involve incorporating these materials into the active layers of the optoelectronic devices. The outcomes could include improved efficiency and lifespan of the devices.

-

Intramolecular Rotation and Crystal Packing : The intramolecular rotation and crystal packing in 9-Benzoylcarbazole derivatives can determine the energy gaps in these materials. This can be exploited to design efficient materials for various applications. The specific methods of application would involve incorporating these materials into the active layers of the optoelectronic devices. The outcomes could include improved efficiency and lifespan of the devices.

安全和危害

未来方向

Optoelectronic materials based on metal-free organic molecules represent a promising alternative to traditional inorganic devices . Significant attention has been devoted to the development of the third generation of OLEDs which are based on the temperature-activated delayed fluorescence (TADF) mechanism . In the last few years, several materials displaying ultra-long organic phosphorescence (UOP) have been designed using strategies such as crystal engineering and halogen functionalisation .

属性

IUPAC Name |

carbazol-9-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-19(14-8-2-1-3-9-14)20-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCKMWPLVBYQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075158 | |

| Record name | 9-Benzoylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Benzoylcarbazole | |

CAS RN |

19264-68-7 | |

| Record name | 9H-Carbazol-9-ylphenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19264-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazole, 9-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019264687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19264-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzoylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

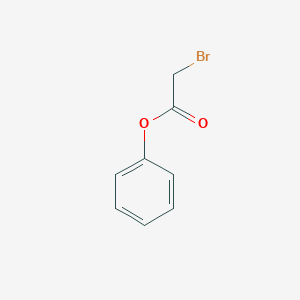

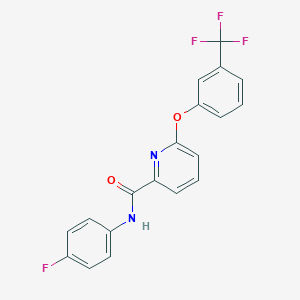

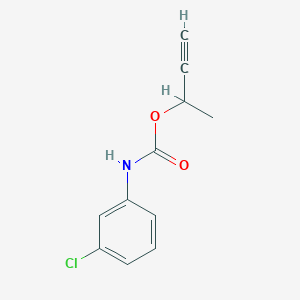

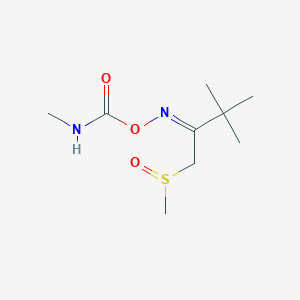

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)